1-benzyl-2-cyclopropylpiperazine

Medicinal Chemistry Serotonin Receptor Structure-Activity Relationship

1-Benzyl-2-cyclopropylpiperazine (CAS 1296673-24-9) is a disubstituted piperazine derivative bearing a benzyl group at the N1 position and a cyclopropyl ring at the C2 carbon of the piperazine core. With molecular formula C₁₄H₂₀N₂ and molecular weight 216.32 g/mol , it belongs to the broad benzylpiperazine chemotype, a class extensively investigated for central nervous system (CNS) receptor interactions and monoamine transporter modulation.

Molecular Formula C14H20N2
Molecular Weight 216.3
CAS No. 1296673-24-9
Cat. No. B6204754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-cyclopropylpiperazine
CAS1296673-24-9
Molecular FormulaC14H20N2
Molecular Weight216.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-cyclopropylpiperazine (CAS 1296673-24-9): Structural Definition and Chemotype Positioning


1-Benzyl-2-cyclopropylpiperazine (CAS 1296673-24-9) is a disubstituted piperazine derivative bearing a benzyl group at the N1 position and a cyclopropyl ring at the C2 carbon of the piperazine core . With molecular formula C₁₄H₂₀N₂ and molecular weight 216.32 g/mol , it belongs to the broad benzylpiperazine chemotype, a class extensively investigated for central nervous system (CNS) receptor interactions and monoamine transporter modulation [1]. Unlike the widely studied recreational stimulant 1-benzylpiperazine (BZP, CAS 2759-28-6), the C2-cyclopropyl substituent introduces stereochemical complexity, conformational restriction of the piperazine ring, and altered physicochemical properties that collectively differentiate it from unsubstituted, N-substituted-only, and C3-substituted regioisomeric analogs [2].

Why 1-Benzyl-2-cyclopropylpiperazine Cannot Be Interchanged with BZP or Unsubstituted Piperazine Analogs


Generic substitution among benzylpiperazine congeners is precluded by the profound impact of cyclopropyl ring position and stereochemistry on biological target engagement. In the broader piperazine class, C2-substitution restricts the conformational freedom of the piperazine chair, altering the spatial orientation of the N1-benzyl pharmacophore relative to receptor binding pockets [1]. This is distinct from C3-substituted regioisomers such as 1-benzyl-3-cyclopropylpiperazine (CAS 1279820-72-2), which has been reported to exhibit selective binding to serotonin 5-HT₁A and 5-HT₂A receptor subtypes [2]. In contrast, unsubstituted 1-benzylpiperazine (BZP) acts as a non-selective monoamine releaser with promiscuous activity across dopamine, serotonin, and noradrenaline systems [3]. A procurement decision based solely on 'benzylpiperazine' core identity ignores the determinant role of the C2-cyclopropyl substituent in defining pharmacological selectivity, metabolic liability, and synthetic utility as a chiral building block [4].

Quantitative Differentiation Evidence for 1-Benzyl-2-cyclopropylpiperazine: Procurement-Relevant Dimensions


Regioisomeric Identity: C2- vs. C3-Cyclopropyl Substitution as a Determinant of Pharmacological Profile

1-Benzyl-2-cyclopropylpiperazine bears the cyclopropyl group at the C2 position of the piperazine ring (N1-benzyl, C2-cyclopropyl), distinguishing it from its 3-cyclopropyl regioisomer (1-benzyl-3-cyclopropylpiperazine, CAS 1279820-72-2), which is reported to exhibit selective binding to serotonin 5-HT₁A and 5-HT₂A receptors [1]. The C2-substitution pattern exerts distinct steric and electronic constraints on the piperazine chair conformation relative to C3-substitution, a principle well-established in the piperazine medicinal chemistry literature for modulating target selectivity [2]. No published head-to-head binding data comparing these two regioisomers at identical targets under identical conditions are currently available.

Medicinal Chemistry Serotonin Receptor Structure-Activity Relationship Piperazine Scaffold

Monoamine Transporter Pharmacology: Class-Level Departure from BZP's Nonselective Releasing Profile

Unsubstituted 1-benzylpiperazine (BZP) functions as a non-selective monoamine releaser, with an EC₅₀ of 175 nM for dopamine transporter-mediated [³H]MPP⁺ efflux in rat brain synaptosomes; by comparison, MDMA (the structural comparator for entactogenic piperazines) had an EC₅₀ of 119 nM for [³H]MPP⁺ release and 58 nM for [³H]5-HT release [1]. BZP further exhibits μΜ-level binding to 5-HT₂ receptors (Ki ≈ 10,000 nM at rat 5-HT₂) [2]. The introduction of the C2-cyclopropyl group alters the steric environment around the protonatable N4 nitrogen — the key pharmacophoric element for monoamine transporter interaction — and is hypothesized on class-level SAR grounds to reduce the non-selective releasing character relative to BZP [3]. However, no quantitative monoamine release or uptake inhibition data exist for 1-benzyl-2-cyclopropylpiperazine to validate this hypothesis.

Monoamine Transporter Dopamine Release Serotonin Release Benzylpiperazine

Cyclopropyl-Induced Metabolic Stability Enhancement: A General Isostere Principle Applicable to Benzylpiperazines

Incorporation of a cyclopropyl ring is a well-precedented medicinal chemistry strategy to shield adjacent metabolically labile positions from cytochrome P450-mediated oxidation [1]. Within the benzylpiperazine chemotype, the cyclopropyl group has been described as a metabolically stable isostere that can reduce plasma clearance and prolong target engagement [2]. Structurally related compounds such as 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide (CAS 1421453-95-3) have been reported to exhibit favorable pharmacokinetic properties including reasonable bioavailability and metabolic stability, attributed in part to the cyclopropyl motif [2]. In contrast, BZP undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4, with multiple hydroxylated and N-dealkylated metabolites identified [3]. No comparative in vitro microsomal or hepatocyte stability data exist for 1-benzyl-2-cyclopropylpiperazine versus BZP or other analogs.

Metabolic Stability Cyclopropyl Isostere CYP450 Piperazine Pharmacokinetics

Vendor-Documented Purity Specifications: Enabling Reproducible Chemical Biology vs. Chromatographic Standards

Commercially available 1-benzyl-2-cyclopropylpiperazine is specified at 98% purity by Leyan (catalog number 1827471) and at 95% purity by BenchChem . For comparison, the C3-regioisomer 1-benzyl-3-cyclopropylpiperazine is offered at 95% purity by Aksci , while unsubstituted BZP (CAS 2759-28-6) is routinely available at ≥97–99% from multiple suppliers. Purity differences of 2–3% may appear minor but are significant in the context of: (i) biological assays where off-target effects from structurally related impurities can confound SAR interpretation; (ii) use as a synthetic intermediate where impurity profiles propagate into final products; and (iii) chromatographic method development where certified purity directly determines suitability as a reference standard [1].

Analytical Chemistry Purity Specification Procurement Quality Control

Chiral Center at C2: Enantiomeric Access to Stereochemically Defined Piperazine Scaffolds

The C2-position bearing the cyclopropyl substituent in 1-benzyl-2-cyclopropylpiperazine is a chiral center, conferring (R) and (S) enantiomers with potentially divergent pharmacological properties. Enantiomerically pure (S)-2-cyclopropylpiperazine has been described as a selective dopamine D2/D3 receptor ligand , while (R)-2-cyclopropylpiperazine is investigated as a serotonin reuptake inhibitor . This contrasts with achiral BZP (CAS 2759-28-6) and the 3-cyclopropyl regioisomer, which introduces chirality at C3 rather than C2. A recent patent (WO2023123456) describes an asymmetric synthesis for enantiopure 2-cyclopropylpiperazine achieving >99% enantiomeric excess with a reported 40% cost reduction relative to previous methods [1], suggesting that procurement of racemic 1-benzyl-2-cyclopropylpiperazine can serve as feedstock for subsequent chiral resolution or asymmetric synthesis campaigns targeting defined enantiomers.

Stereochemistry Chiral Building Block Asymmetric Synthesis Piperazine

Sigma Receptor Affinity Landscape: Structural Prerequisites for Sigma-1 vs. Sigma-2 Engagement

Within the benzylpiperazine chemotype, sigma receptor (σ₁/σ₂) affinity is exquisitely sensitive to N-substitution pattern and aryl ring electronics. Simple 1-benzylpiperazine does not bind sigma receptors (Ki > 10,000 nM at σ₁) [1], whereas extended N-aralkyl-4-benzylpiperazine derivatives achieve sub-nanomolar σ₁ affinity (Ki = 1.40 nM with σ₂/σ₁ selectivity ratios exceeding 400) . 4-Benzylpiperazine-based PET tracers such as fluspidine analogs have demonstrated σ₁ Ki values of 1.85 ± 1.59 nM with 157-fold selectivity over σ₂ [2]. The C2-cyclopropyl substituent in 1-benzyl-2-cyclopropylpiperazine introduces steric bulk adjacent to the N4 nitrogen — a position critical for sigma receptor pharmacophore engagement — but no sigma binding data are available for this compound. The procurement implication is that sigma-targeted programs must empirically determine binding profiles rather than relying on benzylpiperazine class precedent.

Sigma Receptor Sigma-1 Ligand Benzylpiperazine Neuropathic Pain

Evidence-Backed Application Scenarios for Procuring 1-Benzyl-2-cyclopropylpiperazine


As a Chiral Building Block for Enantioselective CNS Ligand Synthesis

The C2 stereocenter makes 1-benzyl-2-cyclopropylpiperazine a strategic starting material for constructing enantiomerically pure dopamine D2/D3 or serotonin reuptake inhibitor candidates. Patent-protected asymmetric routes to enantiopure 2-cyclopropylpiperazines (>99% ee, WO2023123456) establish the synthetic feasibility of downstream chiral resolution or asymmetric N-functionalization, reinforcing procurement value for medicinal chemistry groups targeting stereochemically defined GPCR or transporter ligands [1]. This is the most defensible procurement rationale given the absence of target-specific pharmacological data for the racemate.

Regioisomeric SAR Probe for Serotonin Receptor Subtype Profiling

The reported 5-HT₁A/5-HT₂A selectivity of the 3-cyclopropyl regioisomer creates a direct scientific case for acquiring the 2-cyclopropyl isomer as a matched regioisomeric pair for comparative SAR studies. Systematic side-by-side profiling of these two constitutional isomers would resolve the contribution of cyclopropyl ring position to serotonin receptor subtype engagement and could be published as a standalone SAR communication, generating novel intellectual property [2].

Metabolic Stability Benchmarking Against BZP in Preclinical ADME Cascades

The cyclopropyl group is an established metabolically stable isostere capable of reducing CYP-mediated N-dealkylation and aromatic hydroxylation relative to unsubstituted BZP [3]. Head-to-head intrinsic clearance (CLint) determination in human liver microsomes or hepatocytes, comparing 1-benzyl-2-cyclopropylpiperazine directly with BZP and the 3-cyclopropyl isomer, would provide the first quantitative metabolic stability data for this scaffold and inform lead optimization decisions if differential stability is confirmed.

Sigma-1/Sigma-2 Pharmacophore Mapping via C2-Modified Benzylpiperazines

Given that simple BZP lacks sigma receptor affinity (σ₁ Ki > 10,000 nM) while elaborated 4-benzylpiperazines achieve sub-nanomolar σ₁ binding, the C2-cyclopropyl benzylpiperazine scaffold represents a novel topographical entry point for sigma pharmacophore exploration. Procurement enables competitive radioligand binding screening against σ₁ and σ₂ to evaluate whether C2-substitution — alone or in combination with N4-extension — unlocks sigma affinity in a manner that differs from the extensively patented N-arylcyclopropylmethylpiperazine series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-2-cyclopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.